2-Methoxyethanol

説明

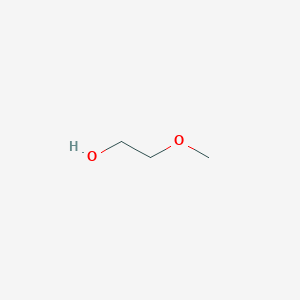

2-methoxyethanol is a hydroxyether that is ethanol substituted by a methoxy group at position 2. It has a role as a protic solvent and a solvent.

2-Methoxyethanol is a natural product found in Solanum lycopersicum with data available.

Ethylene Glycol Monomethyl Ether can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.

Methyl cellosolve, is a clear and colorless liquid at room temperature mainly used as a solvent. It is used for many purposes including varnishes, dyes, resins, printing, finishing textile, and semiconductor manufacturing. It is a central nervous system toxicant and has been shown to damage the lungs and kidneys in animal testing.

Structure

3D Structure

特性

IUPAC Name |

2-methoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-74-4, Array | |

| Record name | Polyethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024182 | |

| Record name | 2-Methoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-86-4, 32718-54-0 | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1L6XWI56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-methoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3415 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-METHOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/103 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl Cellosolve | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Methoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Methoxyethanol (also known as methyl cellosolve or ethylene (B1197577) glycol monomethyl ether), a versatile solvent and intermediate in various industrial and pharmaceutical applications. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key synthesis methods.

Introduction

2-Methoxyethanol (C₃H₈O₂) is a bifunctional organic compound, possessing both an ether and a hydroxyl group. This unique structure imparts valuable properties, such as miscibility with both polar and non-polar solvents, making it a widely used solvent for resins, dyes, and varnishes.[1][2] It also serves as a crucial intermediate in the synthesis of various chemical products. This guide explores the principal methods of its synthesis: the ring-opening of ethylene oxide with methanol (B129727), the hydrogenation of dimethyl oxalate (B1200264), and the Williamson ether synthesis.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of 2-Methoxyethanol is presented below for reference.

Table 1: Physicochemical Properties of 2-Methoxyethanol [2]

| Property | Value |

| Molecular Formula | C₃H₈O₂ |

| Molar Mass | 76.09 g/mol |

| Appearance | Colorless liquid |

| Odor | Ether-like |

| Density | 0.965 g/cm³ |

| Melting Point | -85 °C |

| Boiling Point | 124-125 °C |

| Solubility in Water | Miscible |

Table 2: Spectroscopic Data for 2-Methoxyethanol

| Technique | Peak Assignments |

| ¹H NMR | δ ~3.58 (t, 2H, -CH₂OH), δ ~3.38 (t, 2H, -OCH₂-), δ ~3.32 (s, 3H, -OCH₃) |

| ¹³C NMR [3] | δ ~72.0 (-OCH₂-), δ ~61.0 (-CH₂OH), δ ~58.5 (-OCH₃) |

| FTIR (cm⁻¹) [4] | ~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1120 (C-O stretch) |

Synthesis Methodologies and Reaction Mechanisms

This section details the primary synthetic routes to 2-Methoxyethanol, including reaction mechanisms, quantitative data, and experimental protocols.

Ring-Opening of Ethylene Oxide with Methanol

This is the most common industrial method for producing 2-Methoxyethanol. The reaction involves the nucleophilic attack of methanol on the ethylene oxide ring.[2]

The reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the oxygen atom of the ethylene oxide ring is protonated, making the ring more susceptible to nucleophilic attack by methanol.

-

Base-Catalyzed Mechanism: Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion, which then attacks one of the carbon atoms of the ethylene oxide ring.

Table 3: Reaction Conditions for Ethylene Oxide Ring-Opening

| Parameter | Value | Reference |

| Catalyst | Acidic or Basic | [5] |

| Temperature | 50-150 °C | [6] |

| Pressure | 1-10 atm | [6] |

| Methanol:Ethylene Oxide Ratio | >1 (to minimize polyether formation) | [5] |

| Yield | High (typically >90%) | [7] |

-

Reactor Setup: A stirred autoclave reactor is charged with methanol.

-

Catalyst Introduction: A catalytic amount of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the methanol.

-

Reactant Addition: Ethylene oxide is slowly fed into the reactor while maintaining the desired temperature and pressure. The feed rate is controlled to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred at the set temperature until the desired conversion of ethylene oxide is achieved.

-

Neutralization: If an acid or base catalyst is used, the reaction mixture is neutralized.

-

Purification: The crude product is purified by fractional distillation to separate 2-Methoxyethanol from unreacted methanol and any di- or tri-ethylene glycol monomethyl ether byproducts.

Hydrogenation of Dimethyl Oxalate

This method provides an alternative route to 2-Methoxyethanol, often as a co-product with ethylene glycol.[8] The selectivity towards 2-Methoxyethanol can be controlled by the choice of catalyst and reaction conditions.[8]

The hydrogenation of dimethyl oxalate (DMO) to 2-Methoxyethanol is a multi-step process involving the sequential hydrogenation of the ester groups.

-

Step 1: DMO is hydrogenated to methyl glycolate (B3277807).

-

Step 2: Methyl glycolate is further hydrogenated to 2-Methoxyethanol.

Table 4: Reaction Conditions for Dimethyl Oxalate Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Cu/ZrO₂, Cu/SiO₂ | [8][9] |

| Temperature | 160-220 °C | [10] |

| Pressure | 1.5-3.0 MPa | [9][11] |

| H₂/DMO Molar Ratio | 40-120 | [9] |

| Yield of 2-Methoxyethanol | Up to 68% | [8] |

-

Catalyst Preparation: A copper-based catalyst (e.g., Cu/ZrO₂) is prepared and activated.

-

Reactor Setup: A fixed-bed reactor is packed with the catalyst.

-

Reaction: A mixture of dimethyl oxalate and hydrogen is passed through the heated reactor at a controlled flow rate and pressure.

-

Product Collection: The product stream is cooled, and the liquid products are collected.

-

Purification: 2-Methoxyethanol is separated from other products (like ethylene glycol and methanol) by distillation.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the formation of ethers and can be adapted for the synthesis of 2-Methoxyethanol.[12] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The reaction proceeds via an Sₙ2 mechanism. Sodium methoxide acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol (B45725) and displacing the chloride ion.

Table 5: Reaction Conditions for Williamson Ether Synthesis

| Parameter | Value |

| Reactants | Sodium methoxide, 2-chloroethanol |

| Solvent | Aprotic solvent (e.g., DMF, DMSO) |

| Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

| Yield | 50-95% |

-

Alkoxide Formation (if starting from methanol): Sodium metal is carefully added to anhydrous methanol under an inert atmosphere to form sodium methoxide.

-

Reaction: 2-Chloroethanol is added dropwise to the sodium methoxide solution at a controlled temperature.

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and the sodium chloride byproduct is removed by filtration.

-

Purification: The filtrate is purified by distillation to obtain pure 2-Methoxyethanol.

Conclusion

The synthesis of 2-Methoxyethanol can be achieved through several effective methods, with the ring-opening of ethylene oxide with methanol being the predominant industrial process due to its high yield and efficiency. The hydrogenation of dimethyl oxalate offers a viable alternative, particularly in processes integrated with syngas chemistry. The Williamson ether synthesis, while a robust and versatile laboratory method, is less common for large-scale industrial production. The choice of synthesis route depends on factors such as the desired scale of production, available starting materials, and the required purity of the final product. A thorough understanding of the underlying reaction mechanisms and optimization of reaction conditions are crucial for achieving high yields and selectivity.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxyethanol (109-86-4) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]

- 7. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Highly selective one-pot continuous synthesis of 2-methoxyethanol via hydrogenation of dimethyl oxalate on Cu/ZrO2 catalysts with balanced acid sites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.red [2024.sci-hub.red]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyethanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methoxyethanol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-Methoxyethanol.

Table 1: ¹H NMR Spectroscopic Data for 2-Methoxyethanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.66 | t | 2H | HO-CH₂ - |

| ~3.55 | t | 2H | -O-CH₂ -CH₂-OH |

| ~3.38 | s | 3H | CH₃ -O- |

| ~2.5 (variable) | s (broad) | 1H | H O- |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, t = triplet.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxyethanol

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -O-C H₂-CH₂-OH |

| ~61.7 | HO-C H₂- |

| ~59.1 | C H₃-O- |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Key IR Absorption Bands for 2-Methoxyethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 2928, 2875 | Strong | C-H stretch (sp³) |

| 1114 | Strong | C-O stretch (ether) |

| 1065 | Strong | C-O stretch (alcohol) |

Sample preparation: Neat liquid film.

Table 4: Major Mass Spectrometry Fragments for 2-Methoxyethanol (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 76 | 9 | [M]⁺ (Molecular Ion) |

| 58 | 6 | [M - H₂O]⁺ |

| 45 | 100 | [CH₂=O⁺-CH₃] |

| 31 | 23 | [CH₂=O-H]⁺ |

| 29 | 34 | [CHO]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of 2-Methoxyethanol in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): Approximately 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.[4]

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): A spectral width of 0-220 ppm is standard for most organic molecules.[4]

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function to improve the signal-to-noise ratio.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty salt plates should be acquired before running the sample.

-

-

Data Acquisition and Processing:

-

Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like 2-Methoxyethanol, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, a small amount of a dilute solution of 2-Methoxyethanol in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV is the standard energy to produce reproducible fragmentation patterns and for comparison with spectral libraries.[6][7]

-

Source Temperature: Approximately 200-250 °C.

-

Mass Range: Scan from m/z 10 to 100 to ensure all relevant fragments are detected.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of 2-Methoxyethanol (76.09 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak (the most intense peak) is a key identifier.

-

Compare the obtained spectrum with a reference mass spectrum from a database for confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Methoxyethanol, from sample preparation to data interpretation.

Caption: Workflow for the spectroscopic analysis of 2-Methoxyethanol.

References

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methoxyethanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxyethanol (also known as Methyl Cellosolve or ethylene (B1197577) glycol monomethyl ether, EGME) is a versatile organic solvent belonging to the glycol ether family.[1][2] Its unique amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether group, allows it to be miscible with water and a wide range of organic solvents.[3][4] This property makes it a valuable component in the formulation of paints, varnishes, dyes, inks, and resins.[2] It also finds application as a de-icing agent for jet fuel. However, its utility is overshadowed by its significant toxicity, particularly its adverse effects on the hematopoietic, lymphatic, and reproductive systems.[1][2][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyethanol, details on experimental methodologies, and visual representations of its metabolic pathway and synthesis.

Chemical Structure and Identifiers

2-Methoxyethanol consists of a methyl group linked via an ether oxygen to an ethanol (B145695) backbone.[4]

-

IUPAC Name: 2-Methoxyethan-1-ol[1]

-

Synonyms: Ethylene Glycol Monomethyl Ether (EGME), Methyl Cellosolve, Methyl Glycol, Methyl Oxitol.[1][7]

-

CAS Number: 109-86-4[1]

-

SMILES: COCCO[1]

Physical Properties

2-Methoxyethanol is a clear, colorless liquid with a characteristic mild, ether-like odor.[1][3][9][10] It is a flammable, volatile, and hygroscopic compound.[4][6]

Table 1: Quantitative Physical Properties of 2-Methoxyethanol

| Property | Value | Notes |

| Boiling Point | 124-125 °C (255-257 °F) | At standard atmospheric pressure.[1][3][11] |

| Melting Point | -85 °C (-121 °F) | [1][11] |

| Density / Specific Gravity | 0.965 g/mL (or g/cm³) at 25 °C | [1][3][11] |

| Vapor Pressure | 6.17 mmHg at 20 °C | |

| 9.7 mmHg at 25 °C | ||

| 10 hPa at 20 °C | [12][13] | |

| Vapor Density | 2.62 - 2.63 (Air = 1.0) | Vapors are heavier than air.[10][12] |

| Solubility | Miscible | In water and most organic solvents.[1][3][4] |

| Flash Point | 38-40 °C (100.4-104 °F) | Closed cup.[12][14][15] |

| Autoignition Temperature | 285 °C (545 °F) | [14][15][16] |

| Refractive Index | n20/D 1.402 | [3] |

| Viscosity | 1.7 mPa·s at 20 °C | Dynamic viscosity.[13][16][17] |

| 1.6 mm²/s at 20 °C | Kinematic viscosity.[13][16] | |

| Odor Threshold | 0.9 - 2.3 ppm | [3][12] |

| pH | 4.0 - 7.0 | In aqueous solution.[3][16] |

Chemical Properties

The chemical behavior of 2-Methoxyethanol is dictated by its two functional groups: the ether linkage and the primary alcohol.

Table 2: Chemical and Reactivity Data for 2-Methoxyethanol

| Property | Value / Description |

| Reactivity | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Contact with strong bases may cause decomposition.[3] Can form explosive peroxides, especially upon concentration or distillation.[3][5][15] |

| Decomposition | Thermal decomposition can yield products such as formaldehyde (B43269) and methanol (B129727).[4] On combustion, it may emit toxic fumes of carbon monoxide (CO) and carbon dioxide (CO₂).[5] |

| Explosive Limits | Lower Explosive Limit (LEL): 1.8 - 2.5% (V) |

| Upper Explosive Limit (UEL): 14 - 24.5% (V)[1][12][14][18] | |

| Partition Coefficient (log P) | -0.77 |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

Protocol 1: Determination of Boiling Point (Distillation Method)

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Sample Preparation: Place a volume of 2-Methoxyethanol (e.g., 50 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature, corrected for atmospheric pressure, is the boiling point. For 2-Methoxyethanol, this is expected to be in the range of 124-125 °C.[1]

Protocol 2: Analysis by Gas Chromatography (GC)

-

System Configuration: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be a polar column (e.g., DB-WAX or equivalent) due to the polar nature of the analyte.

-

Standard Preparation: Prepare a series of calibration standards of 2-Methoxyethanol in a suitable solvent (e.g., methanol or dichloromethane) at known concentrations.

-

Instrument Parameters (Typical):

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small, fixed volume (e.g., 1 µL) of the sample and each standard into the GC.

-

Data Analysis: Identify the 2-Methoxyethanol peak in the chromatogram based on its retention time, which is determined by running a known standard. Quantify the amount in the sample by comparing its peak area to the calibration curve generated from the standards.

Synthesis, Metabolism, and Toxicity Pathways

Synthesis of 2-Methoxyethanol

2-Methoxyethanol can be synthesized via the nucleophilic attack of methanol on protonated ethylene oxide.[1] This reaction is a common method for producing glycol ethers.

Caption: Industrial synthesis of 2-Methoxyethanol.

Metabolic Pathway and Toxicity

The toxicity of 2-Methoxyethanol is not caused by the compound itself, but by its primary metabolite, methoxyacetic acid.[1] The initial metabolic step is carried out by alcohol dehydrogenase.

Caption: Metabolic activation and toxicity of 2-Methoxyethanol.

The conversion of 2-methoxyethanol to methoxyacetic acid by alcohol dehydrogenase is the critical step leading to its harmful effects.[1] This toxic metabolite is responsible for the observed damage to the bone marrow and testes, leading to conditions like anemia, granulocytopenia, oligospermia, and azoospermia.[1][2] It is also a known teratogen in animal studies.[6][19]

References

- 1. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxyethanol [chemeurope.com]

- 3. 2-Methoxyethanol | 109-86-4 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxyethanol - Ethylene glycol monomethyl ether, Methyl glycol [sigmaaldrich.com]

- 8. 2-Methoxyethanol Analytical Standard, Best Price Supplier in Mumbai [nacchemical.com]

- 9. 2-METHOXYETHANOL (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]

- 10. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methoxyethanol [myskinrecipes.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-METHOXYETHANOL [training.itcilo.org]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. 2-methoxyethanol [stenutz.eu]

- 18. lobachemie.com [lobachemie.com]

- 19. nj.gov [nj.gov]

2-Methoxyethanol (CAS 109-86-4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Methoxyethanol (2-ME), also known as ethylene (B1197577) glycol monomethyl ether (EGME) or Methyl Cellosolve. The information is intended for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental protocols, and pathway visualizations.

Physicochemical and Toxicological Properties

2-Methoxyethanol is a colorless, flammable liquid with a mild, ether-like odor.[1] It is a versatile solvent used in the production of varnishes, dyes, and resins, and also serves as an additive in jet fuel de-icing solutions.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Methoxyethanol.

| Property | Value | Reference |

| CAS Number | 109-86-4 | [3] |

| Molecular Formula | C₃H₈O₂ | [4] |

| Molecular Weight | 76.09 g/mol | [4] |

| Boiling Point | 124-125 °C | [3] |

| Melting Point | -85 °C | [3] |

| Density | 0.965 g/cm³ at 25 °C | [3] |

| Vapor Pressure | 6 mmHg (20 °C) | [3] |

| Flash Point | 38 °C (100.4 °F) | [5] |

| Solubility in Water | Miscible | [3] |

| Refractive Index (n20/D) | 1.402 | [6] |

Acute Toxicity Data

2-Methoxyethanol exhibits moderate acute toxicity. The following table summarizes key acute toxicity values.

| Endpoint | Value | Species | Route | Reference |

| LD50 | 2370 mg/kg | Rat | Oral | [7] |

| LD50 | 1280 mg/kg | Rabbit | Dermal | [7] |

| LC50 | 1478 ppm (7 h) | Rat | Inhalation | [7] |

Metabolic Pathway and Mechanism of Toxicity

The toxicity of 2-Methoxyethanol is primarily attributed to its metabolite, methoxyacetic acid (MAA).[3] 2-ME is first metabolized by alcohol dehydrogenase to 2-methoxyacetaldehyde, which is then rapidly oxidized to MAA.[3] MAA is the key toxicant responsible for the observed reproductive and developmental effects.[3]

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Analytical Method [keikaventures.com]

- 4. oecd.org [oecd.org]

- 5. Reproductive toxicity of the industrial solvent 2-ethoxyethanol in rats and interactive effects of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

Mechanism of 2-Methoxyethanol toxicity in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of 2-Methoxyethanol Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethanol (2-ME), an industrial solvent, is a well-established reproductive and developmental toxicant. Its toxicity is not caused by the parent compound itself but is mediated through its metabolic activation into reactive intermediates. This technical guide provides a comprehensive overview of the core mechanisms of 2-ME toxicity as elucidated by in vitro studies. It details the metabolic pathway, the principal cellular targets, and the key signaling cascades involved in its cytotoxic, genotoxic, and apoptotic effects. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for assessing 2-ME toxicity, and uses visualizations to clarify complex biological pathways and workflows.

Metabolic Activation: The Prerequisite for Toxicity

The toxicity of 2-Methoxyethanol is contingent upon its bioactivation. In vitro and in vivo studies have demonstrated that 2-ME is sequentially metabolized by cytosolic enzymes, first by alcohol dehydrogenase to methoxyacetaldehyde (B81698) (MALD), and subsequently by aldehyde dehydrogenase to methoxyacetic acid (MAA).[1][2][3] MAA is considered the ultimate toxic metabolite responsible for the majority of the reproductive and developmental effects, while MALD is a highly reactive intermediate that mediates significant cytotoxicity and genotoxicity.[1][4][5]

Caption: Metabolic pathway of 2-Methoxyethanol (2-ME) to its toxic metabolites.

Core Mechanisms of Toxicity

Reproductive Toxicity: Targeting Sertoli and Germ Cells

The primary target of 2-ME-induced toxicity is the testis.[6][7] In vitro models have been instrumental in dissecting the specific cellular interactions that are disrupted.

-

Inhibition of Sertoli Cell Function: Sertoli cells provide essential metabolic support to developing germ cells.[8] A key substrate supplied by Sertoli cells is lactate (B86563), which is preferentially utilized by spermatocytes.[8][9] Studies using cultured rat Sertoli cells have shown that the metabolite MAA, but not 2-ME itself, significantly decreases lactate production.[8][9] This metabolic starvation is believed to be a primary cause of germ cell death.[8]

-

Induction of Spermatocyte Apoptosis: MAA directly induces apoptosis in spermatocytes.[10] In vitro studies using cultured seminiferous tubules from both rats and humans demonstrated that MAA treatment leads to germ cell death.[10] Interestingly, while the morphology appeared necrotic in rats, DNA laddering analysis confirmed that the underlying mechanism was apoptosis in both species.[10] The structural integrity of the seminiferous tubule is crucial for the full morphological expression of this toxicity.[11]

Caption: Disruption of Sertoli cell support and direct induction of apoptosis in spermatocytes by MAA.

Apoptotic Signaling Pathways

The induction of apoptosis by 2-ME metabolites involves multiple signaling pathways.

-

Mitochondrial Pathway: 2-ME has been shown to activate the mitochondrial (intrinsic) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[12][13]

-

Calcium-Dependent Mechanisms: MAA-induced germ cell apoptosis in both human and rat tissues can be significantly reduced by calcium channel blockers.[10] This suggests that an influx of extracellular calcium or dysregulation of intracellular calcium homeostasis is a critical event in the apoptotic cascade.[10][14]

-

Oxidative Stress: Exposure to 2-ME can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation (measured as malondialdehyde, MDA), and a depletion of antioxidants like glutathione (B108866) (GSH).[13][15] ROS can damage cellular macromolecules and trigger apoptotic cell death.

Caption: Key signaling events in 2-Methoxyethanol metabolite-induced apoptosis.

Genotoxicity and Cytotoxicity

While MAA is the primary reproductive toxicant, the intermediate metabolite MALD is a potent cytotoxic and genotoxic agent.[4]